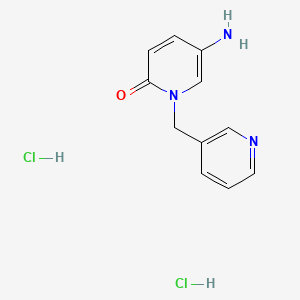

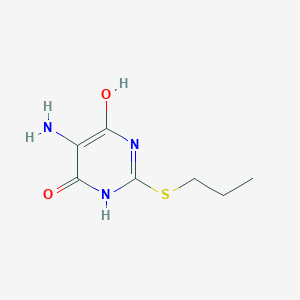

5-Amino-2-(propylthio)pyrimidine-4,6-diol

Übersicht

Beschreibung

“5-Amino-2-(propylthio)pyrimidine-4,6-diol” is a chemical compound that is used as a pharmaceutical intermediate . It is used in the preparation of Ticagrelor, which belongs to a class of drugs called antiplatelet agents . The molecular formula of this compound is C7H10N2O2S and it has a molecular weight of 186.23 .

Synthesis Analysis

The synthesis of “5-Amino-2-(propylthio)pyrimidine-4,6-diol” involves several steps. One of the key intermediates in the synthesis process is "4,6-dichloro-5-nitro-2-(propylthio)pyrimidine" . The synthesis process involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture .Molecular Structure Analysis

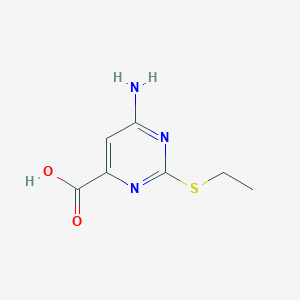

The molecular structure of “5-Amino-2-(propylthio)pyrimidine-4,6-diol” is characterized by a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a propylthio group and at the 4th and 6th positions by hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Amino-2-(propylthio)pyrimidine-4,6-diol” include condensation, diazotization, and deprotection . The condensation of the pyrimidine amine derivative with the cyclopentyl derivative is followed by the construction of a triazole compound by diazotization of the obtained intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are synthesized for various applications, including their fungicidal properties as demonstrated in the preparation of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013). This suggests a potential area of research for related compounds in developing new fungicides.

Antimicrobial Activity

Pyrimidine derivatives also exhibit antimicrobial activities. The synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines have demonstrated their potential as antimicrobial agents, indicating a possible research avenue for related compounds in the development of new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Drug Impurity Analysis

A study on ticagrelor active pharmaceutical ingredient (API) showcased the development and validation of a new LC-QTOF-MS/MS method for identifying and quantifying low levels of genotoxic impurities, such as 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, through a derivatization process (Moorthy, Ali, & Reddy, 2022). This highlights the importance of related compounds in ensuring the purity and safety of pharmaceuticals.

Synthesis of Complex Heterocycles

The versatility of pyrimidine derivatives in synthesizing complex heterocycles is illustrated in research focusing on the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-ones from various precursors, demonstrating the compound's utility in creating novel heterocyclic compounds with potential pharmaceutical applications (Xiang, Geng, Yi, Dang, & Bai, 2011).

Safety And Hazards

The safety data sheet for “5-nitro-2-(propylthio)pyrimidine-4,6-diol”, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

5-amino-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-2-3-13-7-9-5(11)4(8)6(12)10-7/h2-3,8H2,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELXXNSXQVIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(propylthio)pyrimidine-4,6-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)